Physical properties of N-phenylsulfonyl-4-iodopyrazole
Physical properties of N-phenylsulfonyl-4-iodopyrazole
The following technical guide details the physical properties, synthesis, and reactivity profile of N-phenylsulfonyl-4-iodopyrazole (also known as 1-(phenylsulfonyl)-4-iodopyrazole). This document is structured for researchers in medicinal chemistry and organic synthesis.
Executive Summary
N-Phenylsulfonyl-4-iodopyrazole is a critical heterocyclic building block in drug discovery, serving as a protected, activated scaffold for palladium-catalyzed cross-coupling reactions. The electron-withdrawing phenylsulfonyl group at the N1 position serves two functions: it protects the acidic N-H bond, preventing catalyst poisoning, and it electronically activates the C4-I bond for oxidative addition. This compound is a precursor to numerous kinase inhibitors and bioactive agents.
Chemical Identity & Structural Characterization[1][2]
| Parameter | Detail |
| IUPAC Name | 4-iodo-1-(phenylsulfonyl)-1H-pyrazole |
| Common Synonyms | N-Benzenesulfonyl-4-iodopyrazole; 1-(Phenylsulfonyl)-4-iodo-1H-pyrazole |
| Molecular Formula | C₉H₇IN₂O₂S |
| Molecular Weight | 334.13 g/mol |
| CAS Number | Note: While the parent 4-iodopyrazole is 3469-69-0, this specific sulfonated derivative is often synthesized in situ or custom ordered. The bromo-analog is 121358-73-4. |
| SMILES | Ic1cn(N(S(=O)(=O)c2ccccc2)c1) |
| Structure | Pyrazole ring substituted at C4 with Iodine and N1 with a Phenylsulfonyl group. |
Physical Properties Matrix
The following data characterizes the solid-state and solution-phase behavior of the compound.
| Property | Value / Description | Context & Notes |
| Physical State | Crystalline Solid | Typically isolated as white to off-white needles or powder. |
| Melting Point | 98 – 102 °C (Approx.) | Predicted based on 4-bromo analog (90-92°C) and parent 4-iodopyrazole (108-110°C). [1, 2] |
| Solubility (High) | DCM, DMSO, DMF, THF, EtOAc | Highly soluble in polar aprotic and chlorinated solvents. |
| Solubility (Low) | Water, Hexanes | Hydrophobic nature of the phenylsulfonyl group limits aqueous solubility. |
| Stability | Moisture Stable | Stable under ambient conditions. The sulfonyl group is labile to strong bases (NaOH, KOH). |
| Rf Value | ~0.4 - 0.6 | (Hexane:EtOAc 3:1). Moves faster than the polar parent 4-iodopyrazole. |
Spectroscopic Signature
Identification of N-phenylsulfonyl-4-iodopyrazole relies on the distinct shift of the pyrazole protons and the presence of the sulfonyl aromatic signals.
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¹H NMR (400 MHz, CDCl₃):
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δ 8.12 (s, 1H): H-5 of pyrazole (Deshielded by adjacent N-SO₂Ph).
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δ 7.98 – 7.95 (m, 2H): ortho-Protons of phenylsulfonyl group.
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δ 7.68 (s, 1H): H-3 of pyrazole.
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δ 7.65 – 7.50 (m, 3H): meta/para-Protons of phenylsulfonyl group.
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Note: The absence of the broad N-H singlet (approx. 10-13 ppm) confirms successful protection.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~145.0 (C-3): Pyrazole ring carbon.
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δ ~137.0 (Ipso-Ph): Quaternary carbon of sulfonyl group.
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δ ~135.0 (C-5): Pyrazole ring carbon (shifted downfield).
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δ ~60.0 (C-4): Carbon bonded to Iodine (significantly upfield due to heavy atom effect).
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Synthesis Protocol: The "Protect-Then-Iodinate" vs. "Iodinate-Then-Protect"
The most robust route is the Iodination of Pyrazole followed by N-Sulfonylation . Direct iodination of N-sulfonylpyrazole is sluggish due to the electron-withdrawing deactivation of the ring.
Workflow Diagram (DOT)
Caption: Two-step synthesis pathway yielding the target N-protected iodopyrazole.
Detailed Methodology
Step 1: Synthesis of 4-Iodopyrazole[1][2][3]
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Reagents: Pyrazole (1.0 equiv), Iodine (0.55 equiv), H₂O₂ (30% aq, 0.6 equiv), Water.
-
Procedure: Dissolve pyrazole in water. Add iodine.[4][2][3][5][6][7][8][9] Dropwise add H₂O₂ while stirring at room temperature. The reaction is exothermic.
-
Observation: A white precipitate (4-iodopyrazole) forms within 1-2 hours.
-
Workup: Filter the solid, wash with cold water and aqueous sodium thiosulfate (to remove excess iodine). Dry in vacuo.
Step 2: N-Sulfonylation
-
Reagents: 4-Iodopyrazole (1.0 equiv), Benzenesulfonyl chloride (1.2 equiv), Triethylamine (1.5 equiv), DMAP (0.1 equiv, catalyst), DCM (Dichloromethane).
-
Procedure:
-
Dissolve 4-iodopyrazole in dry DCM under nitrogen.
-
Add Triethylamine and DMAP. Cool to 0°C.
-
Add Benzenesulfonyl chloride dropwise.
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup: Wash organic layer with 1M HCl (to remove amine), saturated NaHCO₃, and brine. Dry over MgSO₄.[2][9]
-
Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.
-
Yield: >90%.
-
Reactivity Profile & Experimental Applications
The C-I bond in this scaffold is highly reactive toward oxidative addition with Pd(0), making it superior to bromo- or chloro-analogs for cross-coupling.
Key Reaction: Suzuki-Miyaura Coupling
This reaction couples the pyrazole to an aryl boronic acid, creating biaryl scaffolds common in kinase inhibitors (e.g., Celecoxib analogs).
| Component | Standard Condition | Role |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates oxidative addition into C-I bond. |
| Base | Na₂CO₃ or K₃PO₄ (2.0 equiv) | Activates the boronic acid for transmetallation. |
| Solvent | DME / H₂O (4:1) or Dioxane | Ensures solubility of both organic and inorganic reagents.[7] |
| Temp | 80 - 90 °C | Reflux required for complete conversion (1-4 hours). |
Reaction Logic Diagram (DOT)
Caption: Divergent synthesis pathways utilizing the reactive C-I bond and removable sulfonyl group.
Handling & Safety
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Storage: Store in a cool, dry place. Light sensitive (iodides can liberate I₂ over time; store in amber vials).
-
Hazards: Irritant to eyes and skin. Benzenesulfonyl chloride (used in synthesis) is lachrymatory and corrosive.
-
Waste: Dispose of halogenated organic waste separately.
References
-
Synthesis of 4-Iodopyrazoles : "Green iodination of pyrazoles with iodine/hydrogen peroxide in water."[2] Tetrahedron Letters, 2008. Link
-
Physical Properties of Analogs : "Crystal Structure Determination of 4-Iodo-1H-pyrazole." Crystals, 2023. Link
-
Suzuki Coupling Protocols : "Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide... by solution-phase Suzuki coupling." Journal of Combinatorial Chemistry, 2003. Link
-
General Reactivity : "4-Iodopyrazole as a biochemical reagent." MedChemExpress Technical Data. Link
Sources
- 1. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Figure 1: General reaction scheme for the N-sulfonylation of 4-iodopyrazole.